REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.Cl.[CH3:12][NH:13][O:14][CH3:15].C(N(CC)CC)C.O>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:13]([O:14][CH3:15])[CH3:12])=[O:7])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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12.43 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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Name
|
N,O-dimethyl hydroxyamine hydrochloride
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Quantity
|
8.29 g
|
Type
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reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
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23.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (150 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 2N HCl (200 ml), saturated aqueous NaHCO3 (200 ml), and brine (200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |